molecular formula C9H8N2O4 B3020955 2-(2-nitroethylideneamino)benzoic Acid CAS No. 298188-18-8

2-(2-nitroethylideneamino)benzoic Acid

Cat. No.: B3020955
CAS No.: 298188-18-8
M. Wt: 208.17 g/mol
InChI Key: RJUMNVLNDMQVJW-UHFFFAOYSA-N
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Description

2-(2-Nitroethylideneamino)benzoic acid is a nitro-substituted benzoic acid derivative characterized by a nitroethylideneamino group (-NH-CH2-CH2-NO2) attached to the ortho position of the benzoic acid core. This compound combines the aromatic carboxylic acid framework with a nitroalkylamine moiety, which confers unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitroethylideneamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUMNVLNDMQVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467498
Record name 2-(2-nitroethylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121845-92-9
Record name 2-(2-nitroethylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2-nitroethylideneamino)benzoic Acid typically involves the reaction of benzoic acid derivatives with nitroethane under specific conditions. One common method involves the condensation of 2-aminobenzoic acid with nitroethane in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-nitroethylideneamino)benzoic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-nitroethylideneamino)benzoic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-nitroethylideneamino)benzoic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by forming reactive species that damage cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-nitroethylideneamino)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name Substituent Structure Molecular Weight (g/mol) Key Properties/Biological Activity References
2-(2-Nitroethylideneamino)benzoic acid -NH-CH2-CH2-NO2 (ortho) 238.19 (calculated) Hypothetical: Enhanced acidity due to nitro; potential for coordination chemistry. N/A
4-(4-Nitrobenzylideneamino)benzoic acid -N=CH-C6H4-NO2 (para) 285.25 (calculated) Nitro group on benzylidene moiety; may influence conjugation and photochemical reactivity.
2-(2-Ethoxy-2-oxoacetamido)benzoic acid -NH-CO-CO-OEt (ortho) 237.21 Ethoxy-oxoacetamido group; crystallizes via O–H⋯O and C–H⋯O hydrogen bonds.
2-Methylamino-5-nitrobenzoic acid -NHCH3 (ortho), -NO2 (meta) 196.15 Nitro on aromatic ring; precursor for benzodiazepines and metal complexes.
2-(Sulfooxy)benzoic acid -O-SO3H (ortho) 218.16 Structural analog of aspirin; anti-inflammatory properties.
Methyl 2-(ethylideneamino)benzoate -N=CH-CH3 (ortho, esterified) 193.20 Ethylideneamino group; lacks nitro but shares similar amide-like geometry.

Key Comparative Insights:

Electronic Effects: The nitroethylideneamino group in the target compound introduces stronger electron-withdrawing effects compared to ethoxy-oxoacetamido () or benzylideneamino () groups. This may increase the acidity of the carboxylic acid (pKa ~2-3, similar to nitrobenzoic acids) and alter redox behavior . In contrast, sulfonate or ester derivatives (e.g., ) exhibit reduced acidity due to electron-donating substituents.

Synthetic Routes: Analogous compounds like 4-(4-nitrobenzylideneamino)benzoic acid () are synthesized via Schiff base formation, suggesting that the target compound could be prepared by condensing 2-aminobenzoic acid with nitroacetaldehyde. Esterified analogs () often employ nucleophilic substitution or condensation reactions, which may require nitro-group protection strategies.

Biological Activity: Nitroaromatic compounds (e.g., ) are frequently bioactive, acting as enzyme inhibitors or antimicrobial agents. The nitroethylideneamino group may confer similar properties, though steric hindrance from the ethylidene chain could modulate efficacy. Anti-inflammatory analogs like 2-(sulfooxy)benzoic acid () highlight the role of substituent polarity in pharmacological activity.

Crystallography and Solubility :

  • Hydrogen-bonding patterns in 2-(2-ethoxy-2-oxoacetamido)benzoic acid () reveal planar molecular geometries and chain-like packing, which may differ in the target compound due to the nitro group’s bulk and polarity.
  • Nitro-substituted compounds generally exhibit lower aqueous solubility compared to hydroxyl or sulfonate derivatives .

Biological Activity

2-(2-Nitroethylideneamino)benzoic Acid (NEBA) is an organic compound with the molecular formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Synthesis

NEBA is synthesized through the reaction of benzoic acid derivatives with nitroethane, typically involving a condensation reaction facilitated by an acid catalyst. The general reaction can be summarized as follows:

Benzoic Acid Derivative+NitroethaneAcid Catalyst2 2 Nitroethylideneamino benzoic Acid\text{Benzoic Acid Derivative}+\text{Nitroethane}\xrightarrow{\text{Acid Catalyst}}\text{2 2 Nitroethylideneamino benzoic Acid}

The biological activity of NEBA is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as:

  • Antimicrobial Activity : NEBA has shown potential against various bacterial strains.
  • Antifungal Properties : Preliminary studies indicate effectiveness against certain fungal pathogens.
  • Cellular Interaction : The compound may disrupt cellular processes by forming reactive species that damage cellular components.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of NEBA against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant antimicrobial properties.

Bacterial Strain MIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25

Antifungal Activity

NEBA was also tested for antifungal activity against Candida albicans. The results indicated that NEBA inhibited fungal growth at concentrations similar to those required for bacterial inhibition.

Fungal Strain MIC (mg/mL)
Candida albicans0.75

Case Studies

  • Study on Antimicrobial Properties : A research project assessed the effects of NEBA in vitro against a panel of pathogenic bacteria and fungi. The study concluded that NEBA exhibits significant antimicrobial activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Mechanistic Insights : Another investigation focused on the mechanism by which NEBA exerts its antimicrobial effects. It was found that the compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.

Comparative Analysis

NEBA's structure allows it to be compared with other nitro-substituted benzoic acids, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The presence of the ethylideneamino group in NEBA enhances its reactivity and biological activity compared to simpler derivatives.

Compound Name Unique Features Biological Activity
2-(2-Nitroethylideneamino)benzoic AcidNitro group + ethylideneamino chainSignificant antimicrobial effects
2-Nitrobenzoic AcidSimple nitro substitutionModerate antimicrobial effects
3-Nitrobenzoic AcidNitro group at meta positionLimited biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-nitroethylideneamino)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-nitroethylideneamino)benzoic Acid

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